[4-(3-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
Description
[4-(3-Methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a synthetic compound featuring a piperazine ring substituted at the 4-position with a 3-methoxyphenyl group, connected via a methanone bridge to a pyrazole moiety. The pyrazole is further substituted with a methyl group at the 1-position and a 2-thienyl (thiophene) group at the 3-position (Fig. 1).
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H22N4O2S/c1-22-18(14-17(21-22)19-7-4-12-27-19)20(25)24-10-8-23(9-11-24)15-5-3-6-16(13-15)26-2/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
RFAKBVQMDWRSAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring serves as the central scaffold for the target compound. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For example, methylhydrazine sulfate reacts with α,β-unsaturated ketones to form 1-methylpyrazole derivatives . In the case of [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone, the thienyl group is introduced via a Michael addition or cyclization with a thiophene-containing precursor.
Reaction Conditions :
-
Precursor : (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
-
Reagents : Methylhydrazine sulfate, triethylamine.
-
Solvent : Ethanol.
This method, while effective for analogous trifluoromethylpyrazoles, requires modification for thienyl incorporation. Alternative routes may employ thiophene-2-carboxaldehyde in a cyclocondensation with methylhydrazine and acetylacetone derivatives.
Functionalization with the Methanone Group
The methanone group at the pyrazole’s 5-position is introduced via acylation or nucleophilic substitution. Friedel-Crafts acylation is unsuitable due to the pyrazole’s electron-deficient nature. Instead, a pre-formed acyl chloride may react with the pyrazole under basic conditions.
Example Protocol :
-
Step 1 : Synthesis of 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid via oxidation of a methyl group.
-
Step 2 : Conversion to the acid chloride using thionyl chloride.
-
Step 3 : Reaction with piperazine derivatives to form the methanone .
Preparation of the Piperazine Moiety
The 4-(3-methoxyphenyl)piperazine fragment is synthesized through nucleophilic aromatic substitution or Ullmann coupling. A representative method involves:
Reaction Pathway :
-
Substrate : 1-(3-methoxyphenyl)piperazine, synthesized by reacting piperazine with 3-methoxybromobenzene.
Coupling of Pyrazole-Methanone and Piperazine
The final step involves linking the pyrazole-methanone and piperazine groups. Buchwald-Hartwig amination or nucleophilic acyl substitution are viable strategies.
Optimized Protocol :
-
Reagents : 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carbonyl chloride, 4-(3-methoxyphenyl)piperazine.
-
Base : Triethylamine or NaHCO₃.
-
Solvent : Dichloromethane or acetonitrile.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Low Yields in Cyclocondensation : Solvent selection (e.g., switching from ethanol to DMF) and catalyst addition (e.g., p-TsOH) may improve efficiency .
-
Purification Issues : Silica gel chromatography remains standard, but recrystallization in ethyl acetate/hexane mixtures enhances purity .
-
Steric Hindrance : Bulky substituents on the pyrazole necessitate longer reaction times or elevated temperatures .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methanone Group
The central methanone group (-CO-) undergoes nucleophilic substitution reactions with amines and organometallic reagents.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide Formation | Piperazine derivatives, DCC/DMAP, DCM | Piperazinyl amide derivatives | 72–85% | |
| Grignard Addition | CH₃MgBr, THF, 0°C to RT | Tertiary alcohol derivatives | 68% |
Mechanistic Insight : The electrophilic carbonyl carbon reacts with nucleophiles like amines or Grignard reagents, forming stable adducts. Catalytic DMAP accelerates amide bond formation.
Electrophilic Aromatic Substitution on the Thienyl Group
The 2-thienyl moiety undergoes regioselective electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | C-5 of thiophene | 90% | |
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of thiophene | 78% |
Stereoelectronic Effects : Electron-rich thiophene directs electrophiles to the α-positions (C-4 and C-5) .
Piperazine Ring Functionalization
The piperazine ring participates in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Quaternary ammonium derivatives | 82% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperazine | 75% |
Kinetic Control : Monoalkylation dominates under mild conditions due to steric hindrance at the secondary nitrogen .
Pyrazole Ring Modifications
The 1-methyl-3-(2-thienyl)pyrazole core undergoes oxidation and cross-coupling:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone, 50°C | Pyrazolone derivative | 65% | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O | Biaryl-functionalized pyrazole | 88% |
Catalytic Specificity : Palladium catalysts enable selective coupling at the pyrazole C-4 position .
Demethylation of the Methoxy Group
The 3-methoxyphenyl group undergoes demethylation under acidic conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | 3-Hydroxyphenyl derivative | 95% |
Applications : Demethylation generates phenolic intermediates for further functionalization (e.g., sulfonation).
Photocatalytic C–H Functionalization
Recent studies highlight photocatalytic modifications under blue light:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C–H Amination | Ir(ppy)₃, PhI=NTs, MeCN, 25°C | Tosylamide at thienyl C-5 | 60% |
Mechanism : Radical intermediates form via single-electron transfer (SET), enabling site-selective amination .
Stability Under Hydrolytic Conditions
Critical degradation pathways were identified:
| Condition | Degradation Product | Half-Life | Source |
|---|---|---|---|
| 0.1 M HCl, 37°C | Methanone hydrolysis to carboxylic acid | 8.2 h | |
| pH 7.4 buffer, 70°C | Pyrazole ring cleavage | 48 h |
Implications : Instability in acidic environments necessitates prodrug strategies for pharmaceutical applications.
Metal Complexation
The compound acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Source |
|---|---|---|---|
| CuCl₂ | EtOH, reflux | Octahedral Cu(II) complex | |
| Pd(OAc)₂ | DMF, 100°C | Square-planar Pd(II) complex |
Applications : Metal complexes enhance catalytic activity in cross-coupling reactions .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Medicine
In medicine, [4-(3-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is investigated for its therapeutic potential. It may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(3-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the piperazine, pyrazole, or bridging groups. Key comparisons include:
Piperazine Substitution Variations
- 4-(2-Methoxyphenyl)piperazinomethanone (): The methoxy group is at the 2-position on the phenyl ring instead of 3. The pyrazole substituents differ (phenyl and propyl vs. methyl and thienyl), which could influence lipophilicity and metabolic stability .
- 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (): Replaces the 3-methoxyphenyl group with a methylsulfonyl-piperazine. The sulfonyl group is strongly electron-withdrawing, which may reduce basicity of the piperazine nitrogen, impacting solubility and CNS penetration compared to the methoxy analog .
Pyrazole Substitution Variations
- [3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone (): Substitutes the thienyl group with a 4-methoxyphenyl on the pyrazole.
- (1S,6R)-9-[1-Methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl-3,9-diazabicyclo[4.2.1]nonan-4-one (, Compound #9): Replaces the piperazine with a diazabicyclononane scaffold.
Methanone-Linked Heterocycles Beyond Pyrazole
- (4-Amino-2-(phenylamino)thiazol-5-yl)(3-methoxyphenyl)methanone (, Compound 34): Replaces the pyrazole with a thiazole ring. The thiazole’s additional nitrogen and amino groups introduce hydrogen-bonding capabilities, which could enhance interactions with polar binding pockets but increase metabolic susceptibility .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Weight | Key Substituents | Notable Spectral Data (¹H-NMR) |
|---|---|---|---|
| Target Compound | 406.5 | 3-MeO-phenyl, 2-thienyl, methyl | δ ~2.3 (CH₃), ~7.2 (thienyl), ~3.8 (piperazine CH₂) |
| 4-(2-MeO-phenyl)piperazinomethanone | 419.5 | 2-MeO-phenyl, phenyl, propyl | δ ~1.0 (propyl CH₃), ~7.5 (phenyl) |
| 2-[5-(4-Cl-phenyl)-3-Me-pyrazol-4-yl]-1-(4-SO₂Me-piperazinyl)ethanone | 437.9 | 4-Cl-phenyl, SO₂Me-piperazine | δ ~2.9 (SO₂Me), ~7.4 (Cl-phenyl) |
| (4-Amino-thiazol-5-yl)(3-MeO-phenyl)methanone (Compound 34) | 326.4 | 3-MeO-phenyl, thiazole, NH₂ | δ ~6.8 (NH₂), ~7.3 (MeO-phenyl) |
Q & A
Q. What are the primary synthetic routes for [4-(3-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone, and how do reaction conditions influence yield?
Methodology :
- Core Synthesis : The compound’s pyrazole and piperazine moieties are typically synthesized via multi-step condensation. For example, 1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid is reacted with 4-(3-methoxyphenyl)piperazine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature .
- Yield Optimization : Lower temperatures (0–5°C) reduce side reactions like piperazine dimerization. Solvent choice (DMF vs. THF) affects solubility: DMF improves carboxylate activation but may require rigorous drying to avoid hydrolysis .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its stereochemistry?
Methodology :
- X-ray Crystallography : Definitive confirmation of the methanone linkage and piperazine conformation is achieved via single-crystal X-ray diffraction. For example, dihedral angles between the pyrazole and thiophene rings are critical for assessing planarity .
- NMR and MS : H NMR resolves methoxy ( ppm) and piperazine protons ( ppm). High-resolution MS (ESI+) confirms the molecular ion peak at m/z 407.18 (calculated for CHNOS) .
Q. What are the baseline biological activities reported for this compound, and which assays are used for screening?
Methodology :
- Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) show moderate inhibition zones (12–14 mm at 100 µg/mL), likely due to the thiophene moiety’s electron-rich nature enhancing membrane interaction .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT receptors) utilize H-8-OH-DPAT, with IC values compared to reference ligands like buspirone .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and stability in aqueous buffers be reconciled?
Methodology :
- pH-Dependent Stability : The compound’s methanone group hydrolyzes in acidic conditions (pH < 4), forming a carboxylic acid derivative. Use phosphate buffer (pH 7.4) with 0.1% Tween-80 improves solubility (0.5 mg/mL) and stability over 24 hours .
- Contradictory Evidence : Some studies report precipitation in PBS (pH 7.4), attributed to trace metal ions (e.g., Fe) catalyzing oxidation. Chelating agents (EDTA, 1 mM) mitigate this .
Q. What strategies optimize the compound’s selectivity for serotonin receptors over adrenergic receptors?
Methodology :
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position of the piperazine ring reduces α-adrenergic binding by 60% while retaining 5-HT affinity (K = 12 nM vs. 85 nM for α) .
- Molecular Docking : AutoDock Vina simulations highlight hydrogen bonding between the methoxy group and Ser159 in 5-HT, while steric clashes with Tyr356 in α explain selectivity .
Q. How do crystallographic data inform the design of derivatives with improved pharmacokinetic profiles?
Methodology :
- Crystal Packing Analysis : Hydrogen bonds between the pyrazole N-H and carbonyl oxygen stabilize the solid-state structure. Derivatives with bulkier substituents (e.g., -CF) disrupt packing, enhancing solubility without compromising receptor binding .
- LogP Optimization : Replace the thiophene with a furan (LogP reduction from 3.2 to 2.7) improves blood-brain barrier penetration (MDCK assay: P = 8.7 × 10 cm/s) .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?
Methodology :
- Noncompartmental Analysis (NCA) : Administer escalating doses (1–30 mg/kg, IV/PO) in rodents. AUC increases disproportionately beyond 10 mg/kg due to saturable hepatic metabolism (CYP2D6). Use sparse sampling (5–7 time points) to model clearance .
- Metabolite Profiling : LC-MS/MS identifies N-demethylated and piperazine-ring-opened metabolites. Adjust dosing intervals to avoid metabolite accumulation .
Q. What statistical approaches resolve discrepancies in receptor binding assays across laboratories?
Methodology :
- Inter-lab Calibration : Normalize IC values using a common reference ligand (e.g., ketanserin for 5-HT). Apply mixed-effects models to account for assay variability (e.g., membrane preparation protocols) .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. Heterogeneity (I > 50%) warrants subgroup analysis by cell type (e.g., CHO vs. HEK293) .
Comparative & Mechanistic Insights
Q. How does this compound compare to structurally similar methanones in terms of off-target effects?
Methodology :
- Selectivity Profiling : Screen against a 50-receptor panel (Eurofins Cerep). The compound shows <10% inhibition at dopamine D and histamine H receptors, unlike analogs with unsubstituted piperazines (e.g., 35% H inhibition) .
- CYP Inhibition : Unlike [4-(2-methoxyphenyl)piperazino] analogs, this derivative exhibits weak CYP3A4 inhibition (IC > 50 µM), reducing drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
